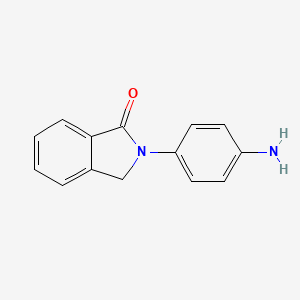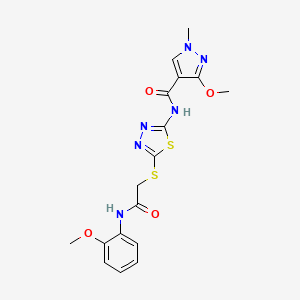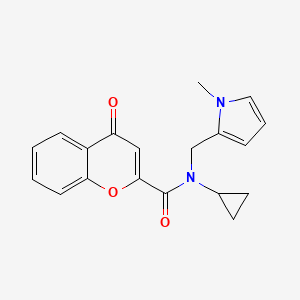
2-(4-Aminophenyl)isoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Aminophenyl)isoindolin-1-one” is a chemical compound with the CAS Number: 120972-66-9 . It has a molecular weight of 224.26 and its linear formula is C14H12N2O .
Synthesis Analysis
There are several methods for the synthesis of isoindolin-1-one derivatives. One method involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The Inchi Code for “2-(4-Aminophenyl)isoindolin-1-one” is 1S/C14H12N2O/c15-11-5-7-12 (8-6-11)16-9-10-3-1-2-4-13 (10)14 (16)17/h1-8H,9,15H2 .
Chemical Reactions Analysis
Isoindolin-1-one derivatives can be synthesized through various reactions. For instance, a small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . Another method involves a domino reaction starting with reduction of the azidomethyl group at the ortho position of the donor aromatic substituent .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Aminophenyl)isoindolin-1-one” include its molecular weight of 224.26 and its linear formula of C14H12N2O . More detailed properties such as melting point, boiling point, and density were not found in the search results.
科学的研究の応用
Diverse Bioactivity and Therapeutic Potential
Isoindolin-1-one derivatives, including 2-(4-Aminophenyl)isoindolin-1-one, have been recognized for their significant bioactivity and therapeutic potential. These compounds are found in a range of naturally occurring compounds with diverse biological activities, which are crucial for treating various chronic diseases. The development of synthetic methods for these compounds has introduced a new era in medicinal chemistry, highlighting their importance in drug discovery and development (Upadhyay et al., 2020).
Inhibition of Tubulin Polymerization
Isoindoline derivatives have shown promising results in inhibiting tubulin polymerization, a crucial mechanism in the development of cytostatic agents. These compounds disrupt microtubule assembly, indicating their potential in cancer therapy by degrading the cytoskeleton in a manner similar to colchicine (Gastpar et al., 1998).
Synthesis and Antiproliferative Activity
Innovative synthetic routes for isoindolin-1-one derivatives have been developed, leading to compounds with significant antiproliferative activities. These synthetic methodologies enable the creation of novel derivatives with potential therapeutic applications, particularly in cancer research (Sović et al., 2011).
Green Synthesis Techniques
Research has also focused on green synthesis techniques for isoindolines, aiming to develop environmentally friendly and sustainable methods for producing bioactive molecules. These efforts include solventless reactions and the use of green catalysts, underscoring the importance of eco-friendly approaches in chemical synthesis (Andrade-Jorge et al., 2017).
Catalysis and Material Science
Isoindolin-1-one derivatives play a significant role in catalysis and material science, with applications ranging from the synthesis of organometallic compounds with antitumor properties to the development of new materials with unique properties (Mancilla et al., 2001).
作用機序
Target of Action
The primary target of 2-(4-Aminophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the phosphorylation and activation of other CDKs, thereby controlling cell cycle progression .
Mode of Action
2-(4-Aminophenyl)isoindolin-1-one interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by 2-(4-Aminophenyl)isoindolin-1-one affects the cell cycle regulation and transcription pathways . The downstream effects include the disruption of cell cycle progression and transcription processes, which can lead to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of 2-(4-Aminophenyl)isoindolin-1-one’s action include the disruption of cell cycle progression and transcription processes . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer .
特性
IUPAC Name |
2-(4-aminophenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGQYWDALZQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)isoindolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)
![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)
![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)
![7-[(2-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2744273.png)
![Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)


![N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2744287.png)